Cas no 2199-62-4 (1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl-)

1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- is a heterocyclic organic compound featuring a pyrrole ring substituted with a formyl group at the 3-position and methyl groups at the 2- and 4-positions. This aldehyde derivative is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables further derivatization through condensation, reduction, or nucleophilic addition reactions. The methyl substituents enhance steric and electronic properties, influencing reactivity and selectivity in subsequent transformations. The compound is typically characterized by high purity and stability under standard conditions, making it suitable for precise synthetic applications. Proper handling under inert atmospheres is recommended to preserve its integrity.
1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- structure
2199-62-4 structure
Product Name:1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl-
CAS No:2199-62-4
MF:C7H9NO
MW:123.152461767197
CID:1405826
PubChem ID:21766228
Update Time:2025-05-19

1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl-
    • 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
    • 2,4-Dimethylpyrrol-3-carbaldehyde
    • 2,4-Dimethyl pyrrol-3-carbaldehyde
    • 2,4-Dimethyl-3-formyl-pyrrole
    • NLEHTGOUPMZIMK-UHFFFAOYSA-N
    • AKOS006238101
    • DTXSID90617787
    • DB-066674
    • 773789-47-2
    • EN300-56498
    • SCHEMBL1798427
    • (2,4-Dimethyl-3H-pyrrol-3-ylidene)methanol
    • 2199-62-4
    • Z856210716
    • Inchi: 1S/C7H9NO/c1-5-3-8-6(2)7(5)4-9/h3-4,8H,1-2H3
    • InChI Key: NLEHTGOUPMZIMK-UHFFFAOYSA-N
    • SMILES: O=CC1C(C)=CNC=1C

Computed Properties

  • Exact Mass: 123.06847
  • Monoisotopic Mass: 123.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86

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Additional information on 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl-

Introduction to 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- (CAS No: 2199-62-4)

1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No) 2199-62-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative features a pyrrole core substituted with methyl groups at the 2- and 4-positions, and an aldehyde functional group at the 3-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The compound’s molecular structure, characterized by a five-membered aromatic ring containing nitrogen and two adjacent methyl groups, contributes to its reactivity and potential applications. The presence of an aldehyde group enhances its utility as a building block in organic synthesis, enabling further functionalization through condensation reactions, oxidation processes, or nucleophilic additions. Such transformations are pivotal in constructing more complex scaffolds that mimic natural products or exhibit specific pharmacological properties.

In recent years, 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- has been extensively studied for its role in drug discovery programs. Its derivatives have been explored as intermediates for kinase inhibitors, antiviral agents, and antimicrobial compounds. The pyrrole moiety is particularly noteworthy, as it is a common structural motif found in numerous bioactive molecules, including some FDA-approved drugs. The dimethyl substitution pattern at the 2- and 4-positions fine-tunes the electronic properties of the ring, influencing its interaction with biological targets.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its aldehyde functionality to develop chiral auxiliaries or to construct enantiomerically pure compounds through asymmetric synthesis. Additionally, the pyrrole ring can serve as a scaffold for metal coordination complexes, which have shown promise in anticancer therapies. The ability to derivatize 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- into diverse structures underscores its importance as a synthetic precursor.

The pharmacological potential of derivatives derived from 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- has been highlighted in several cutting-edge studies. For instance, modifications of this core structure have led to compounds with inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis. Furthermore, recent research suggests that certain derivatives exhibit potent antiviral effects by interfering with viral replication mechanisms. These findings underscore the compound’s relevance in addressing unmet medical needs.

The synthesis of 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by selective functionalization to introduce the aldehyde group and methyl substituents. Advances in catalytic methods have enabled more efficient and sustainable production processes for this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrrole ring with high regioselectivity.

In industrial settings, 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- is often produced on a multi-kilogram scale to meet demand for research and development purposes. Quality control measures are stringent to ensure purity and consistency across batches. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify the compound’s identity and purity.

The future prospects for 1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl- are promising given its broad applicability in drug discovery. Ongoing studies aim to expand its utility by exploring novel synthetic methodologies or by investigating its derivatives’ interactions with biological targets at a deeper level. Collaborative efforts between academia and industry are likely to drive innovation in this area.

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